3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline Iperoxo is an agonist of muscarinic acetylcholine receptors. It stimulates [35S]GTPγS binding to CHO cell membranes expressing human M2 muscarinic receptors and cell membranes expressing M4 muscarinic receptors (EC50s = 2.12 and 8.47 nM, respectively). Iperoxo induces M1-dependent inhibition of the twitch response in electrically-stimulated isolated rabbit vas deferens (pD2 = 9.87) and M3-mediated contraction of isolated guinea pig ileum (pD2 = 9.78). In vivo, iperoxo reduces formalin-induced paw licking and acetic acid-induced writhing in mice (ED50s = 0.004 and 0.001 mg/kg, respectively).
Iperoxo is a superagonist of the muscarinic acetylcholine receptors and an OxotremorineM analog.
Brand Name: Vulcanchem
CAS No.: 247079-84-1
VCID: VC0530780
InChI: InChI=1S/C10H17N2O2.HI/c1-12(2,3)7-4-5-8-13-10-6-9-14-11-10;/h6-9H2,1-3H3;1H/q+1;/p-1
SMILES: CN(C)CC#CCOC1=NOCC1
Molecular Formula: C10H17IN2O2
Molecular Weight: 324.16 g/mol

3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline

CAS No.: 247079-84-1

Cat. No.: VC0530780

Molecular Formula: C10H17IN2O2

Molecular Weight: 324.16 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline - 247079-84-1

Specification

Description Iperoxo is an agonist of muscarinic acetylcholine receptors. It stimulates [35S]GTPγS binding to CHO cell membranes expressing human M2 muscarinic receptors and cell membranes expressing M4 muscarinic receptors (EC50s = 2.12 and 8.47 nM, respectively). Iperoxo induces M1-dependent inhibition of the twitch response in electrically-stimulated isolated rabbit vas deferens (pD2 = 9.87) and M3-mediated contraction of isolated guinea pig ileum (pD2 = 9.78). In vivo, iperoxo reduces formalin-induced paw licking and acetic acid-induced writhing in mice (ED50s = 0.004 and 0.001 mg/kg, respectively).
Iperoxo is a superagonist of the muscarinic acetylcholine receptors and an OxotremorineM analog.
CAS No. 247079-84-1
Molecular Formula C10H17IN2O2
Molecular Weight 324.16 g/mol
IUPAC Name 4-(4,5-dihydro-1,2-oxazol-3-yloxy)but-2-ynyl-trimethylazanium;iodide
Standard InChI InChI=1S/C10H17N2O2.HI/c1-12(2,3)7-4-5-8-13-10-6-9-14-11-10;/h6-9H2,1-3H3;1H/q+1;/p-1
Standard InChI Key XWEOIAMCTHLJJB-UHFFFAOYSA-M
SMILES CN(C)CC#CCOC1=NOCC1
Canonical SMILES C[N+](C)(C)CC#CCOC1=NOCC1.[I-]
Appearance Solid powder

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